3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile physical properties
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction: Contextualizing a Novel Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological parameters, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic profiles.[1][2] Phenylacetonitrile scaffolds, meanwhile, serve as versatile intermediates and foundational structures in the synthesis of a wide array of biologically active compounds.[3][4]
This guide focuses on the physical properties of a specific, less-documented molecule: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile . Given the limited availability of direct experimental data for this compound, this document serves as a predictive and comparative analysis, grounded in the established properties of its structural analogs and isomers. By synthesizing data from closely related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this compound in their research endeavors. The causality behind its predicted properties is explained through the lens of established principles in physical organic chemistry, offering field-proven insights for its application.
Molecular Identity and Structural Elucidation
The precise arrangement of substituents on the phenyl ring is critical to the molecule's electronic and steric character, which in turn dictates its physical and biological properties.
Systematic Name (IUPAC): 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile
Molecular Formula: C₉H₄ClF₄N
Key Structural Features:
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Phenylacetonitrile Core: A benzene ring substituted with a cyanomethyl (-CH₂CN) group.
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Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group located at position 6.
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Halogen Substituents: A chlorine atom at position 3 and a fluorine atom at position 2, both contributing to the electronic and lipophilic nature of the molecule.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for the target molecule is scarce. However, we can construct a reliable, predictive profile by analyzing data from its isomers and structural analogs. The introduction of chloro and fluoro groups to the trifluoromethylphenylacetonitrile scaffold is expected to increase the molecular weight, boiling point, and lipophilicity.
Predicted Properties for the Target Molecule
The following table summarizes the in silico predicted properties. These values are derived from computational models and provide a strong baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 251.60 g/mol | Influences diffusion rates and overall size. |
| XLogP3 | ~3.5-4.0 | A measure of lipophilicity; critical for membrane permeability and solubility.[5][6] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Affects transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Lack of donor groups influences solubility and receptor interactions.[5][6] |
| Hydrogen Bond Acceptors | 1 (from Nitrile) | The nitrile nitrogen can participate in hydrogen bonding.[5][6] |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which is important for binding to targets. |
Comparative Analysis with Known Isomers
To understand the influence of substituent positioning, it is instructive to compare the known physical properties of monotrifluoromethyl-substituted phenylacetonitrile isomers. This comparison underscores the importance of precise structural characterization.
| Compound | CAS Number | Molecular Weight | Physical Form (at 25°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) |
| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | 185.15 | - | - | - |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 185.15 | Liquid | 92-93 / 4[7] | 1.187[7] |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 185.15 | Solid | 132 / 20[8] | - |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | 253.14 | Liquid | - | 1.42[9] |
| Target: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | N/A | 251.60 | Predicted Solid | Predicted >130 / 20 | Predicted >1.3 |
Rationale for Predictions: The increased molecular weight and intermolecular forces from the additional polar C-F and C-Cl bonds, combined with the trifluoromethyl group, suggest that the target compound will likely be a solid at room temperature with a higher boiling point and density compared to its simpler analogs.
Anticipated Spectroscopic Data for Structural Verification
For any newly synthesized compound, rigorous structural confirmation is paramount. The following are the expected spectroscopic signatures for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
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¹H NMR: The most informative region will be the aromatic signals, which will appear as a complex multiplet due to the various couplings between protons and fluorine. A key diagnostic signal will be a singlet or a narrow triplet (due to coupling with the aromatic fluorine) for the -CH₂- group of the acetonitrile moiety.
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¹³C NMR: The spectrum will show distinct signals for the nitrile carbon (-CN), the methylene carbon (-CH₂-), the trifluoromethyl carbon (-CF₃, appearing as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing substituents.
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¹⁹F NMR: This will be a critical spectrum for confirmation. Two distinct signals are expected: one for the aromatic fluorine and a second, more intense signal for the -CF₃ group.
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Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch is expected around 2250 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, and the isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a definitive feature for confirming the presence of chlorine.
Experimental Protocol: In Silico Physicochemical and ADME Profiling
In modern drug discovery, especially when dealing with novel entities, in silico profiling is a self-validating first step to predict a compound's drug-likeness before committing to costly and time-consuming wet lab experiments.[10] This protocol outlines the workflow for using a publicly available tool like SwissADME.
Step-by-Step Workflow
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Obtain the SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) string for the molecule. For 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, the SMILES string is N#CCc1c(F)c(Cl)ccc1C(F)(F)F.
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Access the Prediction Server: Navigate to a free, reliable web-based tool such as the SwissADME server.
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Input the Structure: Paste the SMILES string into the input query box on the web interface.
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Execute the Calculation: Initiate the prediction algorithm. The server will calculate a wide range of parameters based on the input structure.
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Analyze the Output: The results are typically organized into categories:
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Physicochemical Properties: Scrutinize values like Molecular Weight, LogP, TPSA, and solubility predictions.
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Lipophilicity: Compare the consensus LogP from multiple predictive models.
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Pharmacokinetics: Evaluate predictions for GI absorption, blood-brain barrier (BBB) permeability, and potential as a P-gp substrate.
-
Drug-likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.
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Medicinal Chemistry Friendliness: Identify any alerts for potentially problematic or reactive functional groups.
-
-
Synthesize and Validate: Use the in silico data to guide the decision-making process for synthesis, purification, and subsequent experimental validation of the predicted properties.
Caption: Workflow for in silico prediction of physicochemical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is not available, the hazard profile can be inferred from its structural analogs. Phenylacetonitriles with trifluoromethyl and halogen substituents are generally classified as hazardous.
Anticipated GHS Hazard Classifications (based on analogs[5][6][11][12]):
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
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Specific Target Organ Toxicity: May cause respiratory irritation.[5][6]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
This compound should be treated as toxic and irritant until comprehensive toxicological data becomes available.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile represents a novel chemical entity with significant potential as an intermediate or a core structure in drug discovery programs. Based on a comprehensive analysis of its structural components and related compounds, it is predicted to be a solid at room temperature with high lipophilicity and a molecular weight of 251.60 g/mol . Its synthesis and handling require careful consideration of its potential toxicity. The predictive and comparative data provided in this guide offer a solid foundation for researchers to integrate this molecule into their development pipelines, enabling more informed experimental design and a clearer understanding of its place within the broader context of medicinal chemistry.
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